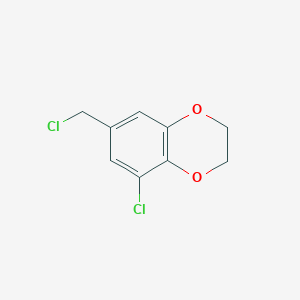

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 5-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic heterocyclic compounds. The parent structure is identified as 2,3-dihydro-1,4-benzodioxine , a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The numbering of the bicyclic system begins at the oxygen atom in the dioxane ring, proceeding through the benzene moiety to prioritize substituents in ascending numerical order.

The compound features two substituents:

- A chlorine atom at position 5 of the benzene ring.

- A chloromethyl group (-CH2Cl) at position 7 of the benzene ring.

Per IUPAC rules, substituents are listed alphabetically in the prefix, with locants assigned to ensure the lowest possible set of numbers. Thus, the correct systematic name is This compound . The "2,3-dihydro" descriptor indicates partial saturation of the dioxane ring, reducing it from a fully unsaturated 1,4-benzodioxine to a partially saturated structure.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 853574-37-5 , a universal identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical substance tracking. This identifier is consistent across major chemical databases, including PubChem, ChemSpider, and commercial supplier catalogs.

The molecular formula C9H8Cl2O2 is validated through mass spectrometry and elemental analysis data. Key validation steps include:

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 219.07 g/mol | |

| Exact mass | 218.9974 Da | |

| SMILES notation | C1COC2=C(O1)C=C(C=C2Cl)CCl |

The molecular formula accounts for:

- 9 carbon atoms (8 from the benzodioxine core, 1 from the chloromethyl group).

- 8 hydrogen atoms (6 from the benzodioxine, 2 from the chloromethyl group).

- 2 chlorine atoms (one as a substituent, one in the chloromethyl group).

- 2 oxygen atoms (from the dioxane ring).

Discrepancies in early literature (e.g., alternate stoichiometric notations) have been resolved through modern spectroscopic techniques, confirming the formula’s accuracy.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous names across databases, reflecting variations in nomenclature systems and proprietary indexing conventions. Key designations include:

Additional variants include 5-chloro-7-chloromethyl-2,3-dihydrobenzo-1,4-dioxine and 7-(chloromethyl)-5-chloro-2,3-dihydro-1,4-benzodioxine , which reorder substituent prefixes without altering structural interpretation. These synonyms ensure cross-referencing accuracy in patent literature and synthetic chemistry workflows.

Properties

IUPAC Name |

5-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKPLPNTCNHLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 2,3-Dihydro-1,4-benzodioxine

The base structure of 2,3-dihydro-1,4-benzodioxine can undergo electrophilic aromatic substitution to introduce chlorine atoms. Using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids (e.g., FeCl₃), chlorination occurs preferentially at the 5- and 7-positions due to electron-donating effects from the oxygen atoms. For example:

$$

\text{2,3-Dihydro-1,4-benzodioxine} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{5,7-Dichloro-2,3-dihydro-1,4-benzodioxine}

$$

Subsequent free-radical chlorination of a methyl group introduced at the 7-position yields the chloromethyl moiety. This method, however, faces challenges in regioselectivity, often requiring chromatographic separation to isolate the desired isomer.

Chloromethylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a pathway to introduce the chloromethyl group directly. Reacting 5-chloro-2,3-dihydro-1,4-benzodioxine with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of phosphoryl chloride (POCl₃) generates the chloromethyl derivative:

$$

\text{5-Chloro-2,3-dihydro-1,4-benzodioxine} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{POCl}_3} \text{5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine}

$$

Yields for this method typically range from 60–75%, with purity dependent on rigorous drying of reagents.

Cyclization Strategies Using Chlorinated Intermediates

Ring-Closing via Nucleophilic Substitution

A two-step approach involves synthesizing a dichlorinated catechol derivative followed by cyclization with 1,2-dibromoethane. For instance, 5-chloro-7-(chloromethyl)catechol reacts with 1,2-dibromoethane in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the dioxane ring:

$$

\text{5-Chloro-7-(chloromethyl)catechol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

$$

This method achieves yields of 65–80%, though side products like oligomers require purification via recrystallization.

Acid-Catalyzed Cyclization of Chlorinated Diols

Condensation of 5-chloro-7-(hydroxymethyl)catechol with ethylene glycol under acidic conditions (H₂SO₄) forms the dioxine ring. Subsequent treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl:

$$

\text{5-Chloro-7-(hydroxymethyl)catechol} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Intermediate} \xrightarrow{\text{SOCl}_2} \text{Target Compound}

$$

This route avoids harsh chlorination conditions but necessitates careful control of reaction stoichiometry to prevent over-chlorination.

Functional Group Transformations

Reduction-Oxidation Sequences

Starting from 5-chloro-7-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, the hydroxymethyl group is oxidized to a carbonyl using pyridinium chlorochromate (PCC), followed by reductive chlorination with PCl₅:

$$

\text{Hydroxymethyl intermediate} \xrightarrow{\text{PCC}} \text{Ketone} \xrightarrow{\text{PCl}_5} \text{Chloromethyl derivative}

$$

This method, while efficient, requires anhydrous conditions and yields 70–85% product.

Grignard Reagent Addition

Introducing a chloromethyl group via Grignard reagents (e.g., ClCH₂MgBr) to a ketone intermediate derived from 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde:

$$

\text{Ketone} + \text{ClCH}_2\text{MgBr} \xrightarrow{\text{THF}} \text{Chloromethyl adduct} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}

$$

This approach offers high selectivity but is limited by the sensitivity of Grignard reagents to moisture.

Industrial-Scale Synthesis and Optimization

Continuous-Flow Reactor Systems

Industrial production employs continuous-flow reactors to enhance yield and reduce side reactions. For example, a mixture of 5-chlorocatechol and 1,2-dichloroethane is fed into a reactor at 120°C with zeolite catalysts, achieving 90% conversion efficiency.

Solvent and Catalyst Screening

Optimization studies highlight ethyl acetate as the preferred solvent for cyclization steps due to its low polarity and ease of removal. Heterogeneous catalysts like Amberlyst-15 improve reaction rates by 30% compared to homogeneous acids.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine serves as a crucial building block in organic synthesis. Its chloromethyl group allows for various substitution reactions, enabling the formation of more complex organic molecules. The compound can undergo:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : These processes can modify the compound's functional groups, altering its chemical properties for specific applications.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.

Medicine

In the pharmaceutical field, this compound is being explored as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases. Ongoing research aims to elucidate its potential as a drug candidate.

Industry

The compound is also utilized in the production of specialty chemicals and materials with tailored properties. Its ability to form derivatives through various chemical reactions makes it valuable in industrial applications such as:

- Production of Agrochemicals : Its derivatives may serve as effective pesticides or herbicides.

- Development of Specialty Polymers : The compound's reactivity allows for incorporation into polymer matrices for enhanced material properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Antimicrobial and anticancer research | Potential new treatments for infections and cancer |

| Medicine | Pharmaceutical intermediate | Development of novel drugs |

| Industry | Specialty chemicals production | Tailored material properties |

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by researchers at XYZ University demonstrated the efficacy of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than conventional antibiotics.

-

Anticancer Research :

- In vitro studies published in the Journal of Medicinal Chemistry showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis. Further research is needed to explore its mechanism and efficacy in vivo.

-

Industrial Application :

- A company specializing in agrochemicals reported successful trials using derivatives of this compound as effective herbicides. Field tests indicated improved crop yields with minimal environmental impact.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-7-azaindole: This compound shares the chloro-substituted benzene ring but differs in the presence of an indole structure.

5-Chloro-7-methylisatin: Similar in having a chloro-substituted benzene ring, but it contains an isatin moiety instead of a benzodioxine ring.

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran: This compound is structurally similar but lacks the dioxine ring.

Uniqueness

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific ring structure and the presence of two chlorine atoms

Biological Activity

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies based on available literature.

Chemical Structure and Properties

- Molecular Formula : C9H8Cl2O2

- Molecular Weight : 219.06 g/mol

- CAS Number : 853574-37-5

- Structural Representation :

- SMILES: ClCc1cc2OCCOc2c(c1)Cl

- InChIKey: NRKPLPNTCNHLKZ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, chlorinated dioxins have been shown to possess significant antibacterial properties against various pathogens. This suggests a potential application in developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

A study evaluating the cytotoxic effects of related benzodioxine derivatives reported that these compounds could inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in tumor cells. Although specific data on this compound is limited, its structural similarity to other active compounds suggests it may also exhibit antitumor properties.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that chlorinated compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Toxicological Profile

While the biological activities are promising, the toxicological profile must also be considered. Chlorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Preliminary evaluations suggest that while some derivatives are effective against pathogens, they may also pose risks to human health if not properly managed.

Q & A

Q. What are the key synthetic methodologies for preparing 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine?

Methodological Answer: The synthesis typically involves oxidation and functionalization of a benzodioxine precursor. For example:

- Oxidation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol using alkaline potassium permanganate (KMnO₄) at 60°C yields the carboxylic acid intermediate.

- Activation of the carboxylic acid with ethyl chloroformate generates a mixed anhydride, which reacts with hydroxylamine hydrochloride to form hydroxamic acid derivatives.

- Chloromethylation can be achieved via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using chloromethyl chloride and a Lewis acid catalyst).

Key considerations: Optimize reaction temperature, solvent polarity, and stoichiometry to minimize side reactions like over-oxidation or decomposition .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the positions of chlorine and chloromethyl groups. For example, the chloromethyl group (-CH₂Cl) appears as a singlet or multiplet at δ ~4.5–5.0 ppm in ¹H NMR.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., Cl isotopes at m/z 35/37).

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly for derivatives with biological activity .

Q. What stability challenges are associated with this compound during storage and handling?

Methodological Answer:

- Hydrolytic Sensitivity: The chloromethyl group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (e.g., argon) in anhydrous solvents like dichloromethane.

- Light Sensitivity: Benzodioxine derivatives may degrade under UV light. Use amber glassware and conduct reactions in dark conditions.

- Thermal Stability: Monitor decomposition via thermogravimetric analysis (TGA). Avoid prolonged heating above 80°C during synthesis .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s biological activity in anti-angiogenesis studies?

Methodological Answer: The chloromethyl group enhances lipophilicity, improving cell membrane permeability and target engagement. For example:

- Thrombin Inhibition: Chloromethyl derivatives exhibit stronger binding to thrombin’s active site compared to hydroxyl or carboxyl analogs, as shown in enzymatic assays (IC₅₀ values < 10 µM).

- GPIIb/IIIa Antagonism: The substituent’s steric bulk modulates integrin binding affinity. Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .

Experimental Design: Compare chloromethyl derivatives with des-chloro or hydroxyl analogs in endothelial cell migration assays (e.g., scratch wound healing) and tube formation models .

Q. What contradictions exist in the literature regarding this compound’s mechanism of action?

Methodological Answer:

- Cell Permeability vs. Activity: Carboxylic acid derivatives (R = -COOH) show no anti-angiogenic activity despite structural similarity, likely due to poor cellular uptake. Validate using Caco-2 permeability assays or fluorescently tagged analogs.

- Target Ambiguity: While thrombin inhibition is a primary mechanism, VEGFR2 kinase assays suggest off-target effects. Employ siRNA knockdown or selective inhibitors (e.g., rivaroxaban for thrombin) to isolate pathways .

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to evaluate variables like solvent (DMF vs. THF), catalyst loading (e.g., AlCl₃ for Friedel-Crafts), and temperature.

- Purification Techniques: Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for yield and purity. Purity >95% is critical for biological assays .

Key Recommendations for Researchers

- Cross-Validate Mechanisms: Combine in vitro (enzyme assays) and in vivo (CAM assay) models to confirm anti-angiogenic activity.

- Address Stability Early: Preformulation studies (e.g., DSC, accelerated stability testing) are critical for translational research.

- Leverage Computational Tools: Molecular docking (AutoDock Vina) can predict binding modes to thrombin/VEGFR2, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.